molecular formula C12H16N2O3S B4440374 N-cyclopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide

N-cyclopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4440374
M. Wt: 268.33 g/mol
InChI Key: WFNKBFRFODZZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound belongs to the class of benzamide derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide is not fully understood. However, it is believed to exert its biological activities by inhibiting the activity of certain enzymes and signaling pathways in the cells. For example, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. In addition, it has also been found to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
N-cyclopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide has been found to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, thereby reducing inflammation. Moreover, it has been shown to reduce the levels of reactive oxygen species, which are known to cause cellular damage and contribute to the development of various diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-cyclopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide is its potent biological activity against cancer cells and inflammatory diseases. It can be used as a lead compound for the development of new therapeutic agents with improved efficacy and safety profiles. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo. Moreover, its mechanism of action is not fully understood, which can hinder its clinical development.

Future Directions

There are several future directions for the research on N-cyclopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide. One of the areas of interest is the optimization of its chemical structure to improve its pharmacological properties, such as solubility and bioavailability. In addition, further studies are needed to elucidate its mechanism of action and identify its molecular targets in the cells. Moreover, the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative disorders, should be explored. Finally, the development of novel drug delivery systems for N-cyclopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide can enhance its therapeutic efficacy and reduce its toxicity.

Scientific Research Applications

N-cyclopropyl-2-methyl-3-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, it has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

N-cyclopropyl-3-(methanesulfonamido)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3S/c1-8-10(12(15)13-9-6-7-9)4-3-5-11(8)14-18(2,16)17/h3-5,9,14H,6-7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNKBFRFODZZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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